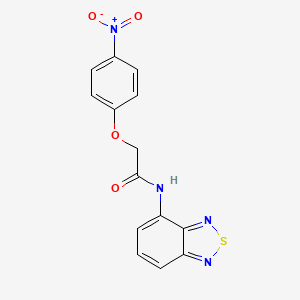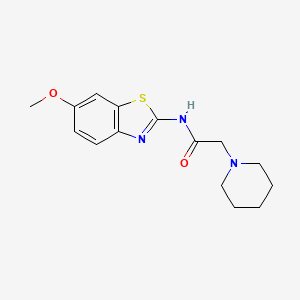![molecular formula C16H11ClF3NO B5502912 3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C16H11ClF3NO and its molecular weight is 325.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0481262 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipathogenic Activity
- Synthesis and Antipathogenic Activity : Acylthioureas, including derivatives with fluorine and chloride atoms, show significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Chemistry
- Soluble Rigid-Rod Polyamide and Polyimides : Research on the synthesis of new rigid-rod polyamide and polyimides with phenyl pendent groups reveals their amorphous nature and solubility in polar aprotic solvents. These polymers display high thermal stability and potential applications in various industries (Spiliopoulos & Mikroyannidis, 1996).
- UV-Induced Graft Polymerization on Cotton : Benzophenone-incorporated cotton fabrics were used for grafting polyacrylamide, resulting in successful grafting verified by various characterization methods. The modified cotton fabrics exhibited excellent antibacterial abilities (Hong, Liu, & Sun, 2009).
- Copolymer Chain Conformational Transition : A study on a novel salts- and pH-responsive copolymer highlighted its fluorescence properties and the effects of metal ions and pH on copolymer chain conformation. This research provides a theoretical basis for the development of smart hydrogels for controlled-release drug applications (Wang et al., 2007).
Biomedical Applications
- Polymeric β-Adrenergic Antagonist Derivatives : New monomers with structures correlated to dichloroisoproterenol were synthesized and copolymerized with acrylamide, resulting in polymers with β-adrenergic antagonistic activities stable in biological fluids (Pocci et al., 1989).
- Aggregation-Induced Emission Based Sensors : Copolymers with aggregation-induced emission (AIE) properties were synthesized, showing potential as pH and temperature sensors in drug delivery systems, with the capability of monitoring release processes via fluorescence spectroscopy (Zhou et al., 2015).
Catalysis
- Microreactor for Catalytic Hydrodechlorination : Pd nanoparticles immobilized on hollow microspheres were used as a microreactor for the hydrodechlorination of chlorophenols in water. This design offers an efficient catalytic process at room temperature under atmospheric pressure (Lan et al., 2010).
Environmental Applications
- Corrosion Inhibitors : Synthetic acrylamide derivatives were studied for their impact on corrosion inhibition of copper in nitric acid solutions. These derivatives were found to be effective corrosion inhibitors, suggesting applications in metal protection (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-12-8-5-11(6-9-12)7-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-10H,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWLFWHYOAHFN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
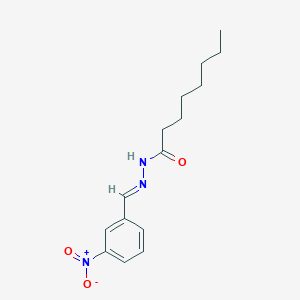
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
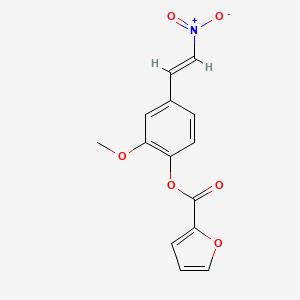
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
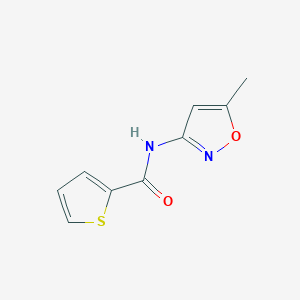
![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
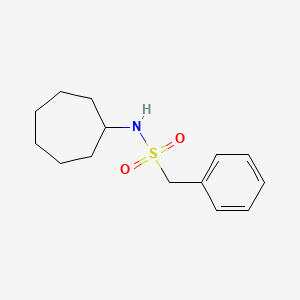
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)
